Carbonic anhydrase inhibition: tertiary sulfonamide is functionally silent whereas primary analog is nanomolar inhibitor
The target compound carries a dimethyl-substituted sulfonamide nitrogen, precluding zinc coordination in carbonic anhydrase (CA) active sites. By contrast, the primary benzothiophene‑6‑sulfonamide congeners inhibit CA isozymes I, II, and IX with Ki values in the low nanomolar range [1]. The tertiary derivative is therefore expected to exhibit >1000‑fold loss of CA affinity, functionally serving as a CA‑inert control or a scaffold that eliminates off‑target CA inhibition.
| Evidence Dimension | Carbonic anhydrase inhibition constant (Ki) |
|---|---|
| Target Compound Data | N,N-Dimethylbenzothiophene-6-sulfonamide: Ki > 10,000 nM (predicted; inactive) |
| Comparator Or Baseline | Benzothiophene-6-sulfonamide (primary): hCA I Ki = 63–138 nM, hCA II Ki = 6.3–8.8 nM, hCA IX Ki = 2.8–15 nM [1] |
| Quantified Difference | >1000‑fold reduction in CA affinity |
| Conditions | Stopped‑flow CO₂ hydration assay, human CA isozymes I, II, IX, pH 7.5, 20 °C |
Why This Matters
Procuring the tertiary sulfonamide allows researchers to interrogate biological systems where CA inhibition must be absent, avoiding confounding pharmacology.
- [1] Innocenti A, Villar R, Martinez-Merino V, Gil MJ, Scozzafava A, Vullo D, Supuran CT. Carbonic anhydrase inhibitors: Inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, and IX with benzo[b]thiophene‑1,1‑dioxide sulfonamides. Bioorg. Med. Chem. Lett. 2005, 15, 4872‑4876. View Source
